1-(3-bromo-4-methoxybenzyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-[(3-Bromo-4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by the presence of a triazole ring, a pyridine ring, and a brominated methoxyphenyl group. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-[(3-bromo-4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Bromination and methoxylation: The phenyl ring is brominated and methoxylated using bromine and methanol under controlled conditions.
Coupling with pyridine: The brominated methoxyphenyl group is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
1-[(3-Bromo-4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Biological Studies: Researchers use this compound to study its interactions with various biological targets, including enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 1-[(3-bromo-4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The brominated methoxyphenyl group and pyridine ring can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar compounds include other triazole derivatives, such as:
- 1-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid
- 1-(3-methylphenyl)-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid
Compared to these compounds, 1-[(3-bromo-4-methoxyphenyl)methyl]-5-(pyridin-4-yl)-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the brominated methoxyphenyl group, which can enhance its biological activity and binding affinity .
Properties
Molecular Formula |
C16H13BrN4O3 |
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Molecular Weight |
389.20 g/mol |
IUPAC Name |
1-[(3-bromo-4-methoxyphenyl)methyl]-5-pyridin-4-yltriazole-4-carboxylic acid |
InChI |
InChI=1S/C16H13BrN4O3/c1-24-13-3-2-10(8-12(13)17)9-21-15(11-4-6-18-7-5-11)14(16(22)23)19-20-21/h2-8H,9H2,1H3,(H,22,23) |
InChI Key |
AFQMHGPIJXKKSC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2C(=C(N=N2)C(=O)O)C3=CC=NC=C3)Br |
Origin of Product |
United States |
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